Ethyl 8-bromo-4-chloro-6-methylquinoline-3-carboxylate
CAS No.: 1016828-40-2
Cat. No.: VC3874106
Molecular Formula: C13H11BrClNO2
Molecular Weight: 328.59 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1016828-40-2 |
---|---|
Molecular Formula | C13H11BrClNO2 |
Molecular Weight | 328.59 g/mol |
IUPAC Name | ethyl 8-bromo-4-chloro-6-methylquinoline-3-carboxylate |
Standard InChI | InChI=1S/C13H11BrClNO2/c1-3-18-13(17)9-6-16-12-8(11(9)15)4-7(2)5-10(12)14/h4-6H,3H2,1-2H3 |
Standard InChI Key | GCVTVSDMJWECPZ-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1=CN=C2C(=CC(=CC2=C1Cl)C)Br |
Canonical SMILES | CCOC(=O)C1=CN=C2C(=CC(=CC2=C1Cl)C)Br |
Introduction
Chemical Structure and Properties
Structural Analysis
The quinoline core consists of a fused benzene and pyridine ring. Key substituents include:
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Position 3: Ethyl carboxylate ()
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Position 4: Chlorine ()
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Position 6: Methyl ()
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Position 8: Bromine ()
The spatial arrangement of these groups influences reactivity and biological activity. The bromine and chlorine atoms enhance electrophilic substitution potential, while the methyl group introduces steric effects .
Table 1: Key Structural Descriptors
Property | Value | Source |
---|---|---|
IUPAC Name | Ethyl 8-bromo-4-chloro-6-methylquinoline-3-carboxylate | |
SMILES | CCOC(=O)C1=C(C2=C(C=C(C(=C2N=C1)Cl)C)Br)Cl | |
InChI Key | GCVTVSDMJWECPZ-UHFFFAOYSA-N | |
Molecular Formula |
Synthesis and Production Methods
Synthetic Pathways
The synthesis typically involves multi-step reactions:
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Quinoline Ring Formation: Cyclocondensation of substituted anilines with diethyl ethoxymethylenemalonate under reflux conditions .
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Halogenation:
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Esterification: Ethyl ester formation via acid-catalyzed reaction with ethanol .
Table 2: Representative Synthesis Protocol
Physicochemical Properties
Experimental Data
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Solubility: Moderately soluble in organic solvents (e.g., dichloromethane, ethyl acetate).
Table 3: Physicochemical Profile
Property | Value | Method/Source |
---|---|---|
Molecular Weight | 328.59 g/mol | PubChem |
TPSA | 39.19 Ų | Computational |
Rotatable Bonds | 2 |
Biological Activities and Applications
Key Findings:
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